![molecular formula C14H14ClNO2S2 B2363952 2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone CAS No. 339016-93-2](/img/structure/B2363952.png)
2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone” is a sulfone analog . It is used as an intermediate for preparing sulfur-containing xenobiotics .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines has been described . Vinyl sulfones have been known for their synthetic utility in organic chemistry, participating in 1,4-addition reactions and cycloaddition reactions .Molecular Structure Analysis
The molecular structure of the compound can be represented by the formula C14H14ClNO2S2 . The compound features the sulfonyl functional group .Chemical Reactions Analysis
4-Chlorophenyl methyl sulfone may be used in the preparation of 4-(methylsulfonyl)aniline by reacting with ammonia . It may also be used as a standard during the quantification of 4-chlorophenyl methyl sulphide by HPLC in rat liver microsomes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 327.849 Da . More detailed physical and chemical properties are not available in the retrieved sources.Aplicaciones Científicas De Investigación
Crystal Structure Studies
Research into pyrimidine derivatives, closely related to 2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone, has shown that these compounds have interesting crystal structures with hydrogen-bonded motifs. For example, pyrimethamine, a compound similar in structure, forms hydrogen-bonded bimolecular ring motifs when combined with sulfonate groups, indicating potential applications in crystallography and molecular design (Balasubramani, Muthiah, & Lynch, 2007).
Chemiluminescence
Sulfanyl-substituted compounds, including those similar to 2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone, have been explored for their chemiluminescence properties. Research indicates that these compounds can emit light upon decomposition, which could be valuable in developing new chemiluminescent materials or sensors (Watanabe et al., 2010).
Antimicrobial Activity
Studies on compounds structurally related to 2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone have shown promising antimicrobial properties. For instance, certain derivatives have demonstrated antibacterial and antimycobacterial activities, suggesting potential use in developing new antimicrobial agents (Nural et al., 2018).
Photoluminescence in Iridium(III) Complexes
Research involving sulfanyl- or sulfone-functionalized cyclometallating ligands, akin to 2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone, has led to the development of green-emitting iridium(III) complexes. These complexes exhibit high photoluminescence quantum yields, indicating potential applications in organic light-emitting diodes (OLEDs) and other photonic devices (Constable et al., 2014).
Molecular Structure Analysis
The crystal and molecular structure of methyl-(4-chlorophenyl)sulfone, a compound closely related to 2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone, has been determined using X-ray diffraction. This research offers insights into the molecular interactions and structural characteristics of sulfone compounds, which can be valuable in the field of material science and molecular engineering (Adamovich et al., 2017).
Green Chemistry in Synthesis
The modified synthesis of compounds structurally similar to 2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone has been explored, focusing on green chemistry principles. This research emphasizes reducing waste and improving efficiency in chemical synthesis processes, which is crucial for sustainable industrial practices (Gilbile, Bhavani, & Vyas, 2017).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-4,6-dimethyl-3-methylsulfonylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S2/c1-9-8-10(2)16-14(13(9)20(3,17)18)19-12-6-4-11(15)5-7-12/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNMFKLSEFRGNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)SC2=CC=C(C=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2363870.png)
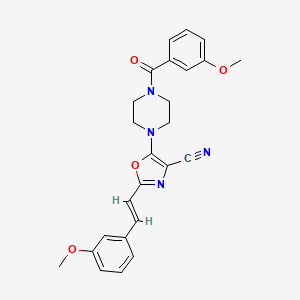
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2363874.png)
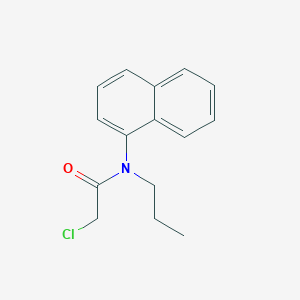
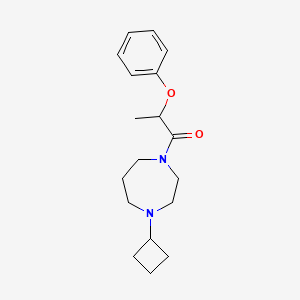
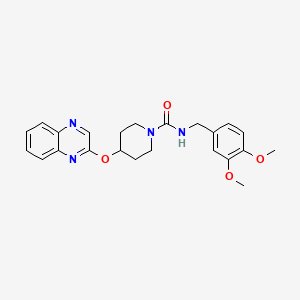
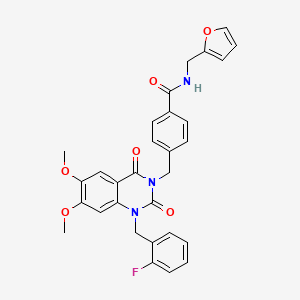
![N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2363884.png)
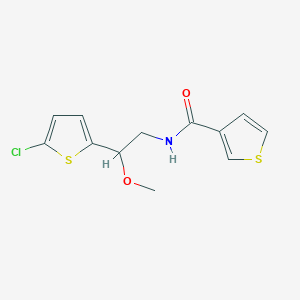
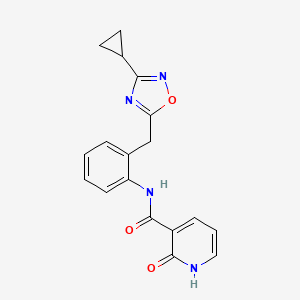
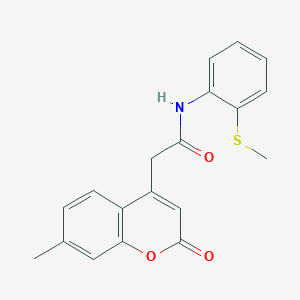
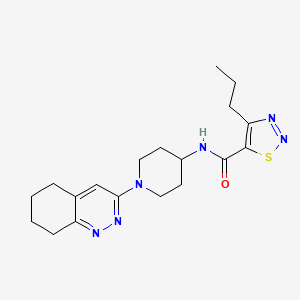
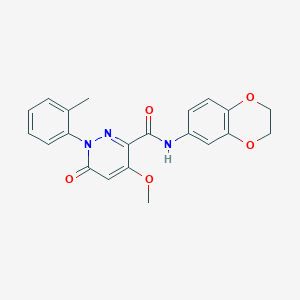
![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2363892.png)